3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-(cyclopent-3-en-1-ylmethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-11-5-6-14-8-12(11)15-9-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIURNNVRMFIWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopent-3-en-1-ylmethanol with 4-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile exhibits potential biological activities, making it a candidate for drug discovery. Research indicates its effectiveness against various cancer cell lines, showcasing significant cytotoxic properties.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it showed an effective concentration (EC50) of 10.5 µM against MCF-7 breast cancer cells, 12.3 µM against A549 lung cancer cells, and 8.7 µM against HepG2 liver cancer cells.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes, facilitating the development of new derivatives with enhanced properties .
Mechanism of Action
The mechanism of action of 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following comparison focuses on structurally related pyridine-carbonitrile derivatives, emphasizing substituent effects on physicochemical properties, synthetic accessibility, and bioactivity. Key analogs are selected based on substitution patterns at the pyridine ring and functional group variations.
Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., nitrile at position 4) stabilize the pyridine ring’s electron-deficient nature, while electron-donating groups (e.g., methoxy, hydroxyl) modulate reactivity and intermolecular interactions .
Bioactivity and Functional Comparisons
Hypotheses for Target Compound :
- The cyclopentenylmethoxy group may enhance antifungal or anticancer activity due to increased membrane interaction, akin to geranyl chains in terpenoid derivatives .
- Nitrile group could confer metal-binding properties, enabling enzyme inhibition (e.g., kinase or cytochrome P450 targets) .
Biological Activity
3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and applications based on current research findings.
- Molecular Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.24 g/mol
- CAS Number : 2202080-25-7
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicate that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It has the potential to bind to specific receptors, altering signaling pathways that regulate cell growth and survival.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating a promising antimicrobial profile.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Cyclopentene-pyridine | 32 | S. aureus |
| Control (Standard Antibiotic) | 16 | S. aureus |
Study 2: Anticancer Activity
In a separate study published in the Journal of Medicinal Chemistry, the anticancer potential of this compound was assessed against A549 lung cancer cells. The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 25 | 30 |
Q & A
Q. What are the recommended synthetic routes for 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer: A common approach involves a condensation reaction between a substituted aldehyde (e.g., cyclopentenylmethoxy aldehyde) and malononitrile, catalyzed by a strong base like lithium ethoxide. For example, refluxing in methanol for 2–3 hours under nitrogen can yield the target compound. Reaction optimization includes adjusting the molar ratio of reactants (typically 1:1:1 for aldehyde, ketone, and nitrile), temperature control (60–80°C), and solvent selection (polar aprotic solvents enhance yield). Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate) is critical to isolate the product .
Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Puckering parameters (e.g., Cremer-Pople parameters for cyclopentene ring conformation).
- Bond lengths and angles : Shortened C–N bonds (~1.314–1.354 Å) and linear cyano groups (C≡N bond angle ~178°) indicate electron delocalization .
- Dihedral angles between substituents (e.g., ~76° between pyridine and aromatic substituents), which influence molecular packing .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopentenylmethoxy group influence the compound’s reactivity and supramolecular interactions?
- Methodological Answer:
- Steric effects : The cyclopentene ring’s twisted conformation introduces steric hindrance, affecting regioselectivity in nucleophilic reactions. For example, bulky substituents may favor axial-equatorial isomerism in intermediates .
- Electronic effects : The methoxy group’s electron-donating nature stabilizes the pyridine ring via resonance, as evidenced by shortened C–O bonds (~1.349 Å) and planar pyridine geometry (deviation <0.01 Å) . Computational studies (e.g., DFT) can quantify charge distribution and frontier molecular orbitals.
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer:
- Cross-validation : Combine SC-XRD with NMR (e.g., H-C HSQC) to confirm bond connectivity. For example, XRD-confirmed torsion angles (e.g., N1–C11–C10 = 123.46°) should align with NOESY correlations .
- Dynamic NMR : Resolve rotational barriers in flexible groups (e.g., cyclopentene ring puckering) by variable-temperature experiments .
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to identify discrepancies .
Q. How can biological activity assays be designed for this compound, given structural analogs with known activities?
- Methodological Answer:
- Target selection : Prioritize assays based on analogs (e.g., pyridine carbonitriles with antifungal/antibacterial activity) .
- In vitro screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with IC determination.
- Mechanistic studies : Evaluate enzyme inhibition (e.g., cytochrome P450) via fluorometric assays, leveraging the compound’s π-π stacking capability (evidenced by intermolecular C–H···π interactions in XRD) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar pyridine carbonitriles?
- Methodological Answer:
- Meta-analysis : Compare IC values across studies, controlling for assay conditions (e.g., pH, solvent). For instance, conflicting antifungal data may arise from variations in fungal strain susceptibility .
- Structure-activity relationship (SAR) : Use molecular docking to identify key interactions (e.g., hydrogen bonding with cyano groups) that correlate with activity. Adjust substituents (e.g., replacing methoxy with ethoxy) to validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
